Cas no 304684-78-4 ((2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid)
(2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-OXO-4-(4-BENZYLPIPERAZINYL)BUT-2-ENOIC ACID
- 4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid
- Z55148608
- (2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid
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- MDL: MFCD01343931
- Inchi: 1S/C15H18N2O3/c18-14(6-7-15(19)20)17-10-8-16(9-11-17)12-13-4-2-1-3-5-13/h1-7H,8-12H2,(H,19,20)
- InChI Key: KWZMBXGHLUWDGJ-UHFFFAOYSA-N
- SMILES: O=C(C=CC(=O)O)N1CCN(CC2C=CC=CC=2)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 367
- Topological Polar Surface Area: 60.8
(2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB163352-1 g |
4-Oxo-4-(4-benzylpiperazinyl)but-2-enoic acid |
304684-78-4 | 1g |
€132.50 | 2023-05-08 | ||
| abcr | AB163352-2 g |
4-Oxo-4-(4-benzylpiperazinyl)but-2-enoic acid |
304684-78-4 | 2g |
€167.50 | 2023-05-08 | ||
| abcr | AB163352-5 g |
4-Oxo-4-(4-benzylpiperazinyl)but-2-enoic acid |
304684-78-4 | 5g |
€290.00 | 2023-05-08 | ||
| abcr | AB163352-10 g |
4-Oxo-4-(4-benzylpiperazinyl)but-2-enoic acid |
304684-78-4 | 10g |
€325.00 | 2023-05-08 | ||
| Key Organics Ltd | MS-8107-1MG |
(2E)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid |
304684-78-4 | >95% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | MS-8107-5MG |
(2E)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid |
304684-78-4 | >95% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | MS-8107-10MG |
(2E)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid |
304684-78-4 | >95% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | MS-8107-20MG |
(2E)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid |
304684-78-4 | >95% | 20mg |
£76.00 | 2023-04-18 | |
| Key Organics Ltd | MS-8107-0.5G |
(2E)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid |
304684-78-4 | >95% | 0.5g |
£385.00 | 2025-02-08 | |
| abcr | AB163352-1g |
4-Oxo-4-(4-benzylpiperazinyl)but-2-enoic acid; . |
304684-78-4 | 1g |
€132.50 | 2025-03-19 |
(2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid Suppliers
(2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on (2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid
Recent Advances in the Study of (2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid (CAS: 304684-78-4)
The compound (2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid (CAS: 304684-78-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and pharmacological potential.
Recent studies have highlighted the role of (2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid as a key intermediate in the synthesis of novel bioactive molecules. Its α,β-unsaturated carbonyl moiety and benzylpiperazine group make it a versatile scaffold for the development of compounds with potential anti-inflammatory, antimicrobial, and anticancer properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of certain kinase enzymes involved in inflammatory pathways.
In terms of synthetic approaches, researchers have developed more efficient methods for producing (2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid with improved yields and purity. A recent breakthrough involves a one-pot condensation reaction between maleic anhydride and 1-benzylpiperazine under mild conditions, achieving yields exceeding 85%. This advancement, reported in Organic Process Research & Development, has significant implications for large-scale production.
Pharmacological investigations have revealed promising results regarding the compound's mechanism of action. Molecular docking studies suggest that it interacts with multiple protein targets, particularly those involved in cell signaling pathways. A 2024 preclinical study demonstrated its ability to modulate the NF-κB pathway, indicating potential applications in treating chronic inflammatory diseases. However, researchers caution that further optimization of its pharmacokinetic properties is needed before clinical development.
The safety profile of (2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid has been evaluated in several in vitro and in vivo models. While initial toxicity studies show favorable results at therapeutic doses, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling remains ongoing. Researchers emphasize the need for more detailed structure-activity relationship studies to improve both efficacy and safety.
Looking forward, the scientific community anticipates that derivatives of (2Z)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid may lead to novel drug candidates. Several pharmaceutical companies have included this scaffold in their discovery pipelines, particularly for neurological and oncological indications. The compound's versatility and the growing body of research supporting its biological activity suggest it will remain an important focus of medicinal chemistry research in the coming years.
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